1,3-Dimethyl-8-piperidin-1-yl-7-[2-(pyrrolidin-2-ylideneamino)-ethyl]-3,7-dihydro-purine-2,6-dione
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Overview
Description
1,3-DIMETHYL-8-(PIPERIDIN-1-YL)-7-(2-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-8-(PIPERIDIN-1-YL)-7-(2-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, including the formation of imidazole rings and the incorporation of piperidine and pyrrolidine moieties. The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-8-(PIPERIDIN-1-YL)-7-(2-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine and pyrrolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1,3-DIMETHYL-8-(PIPERIDIN-1-YL)-7-(2-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-8-(PIPERIDIN-1-YL)-7-(2-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 1,3-DIMETHYL-8-(PIPERIDIN-1-YL)-7-(2-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-IMIDAZOLE
- 1,3-DIMETHYL-8-(PIPERIDIN-1-YL)-7-(2-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PYRIMIDINE
Uniqueness
1,3-DIMETHYL-8-(PIPERIDIN-1-YL)-7-(2-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research .
Properties
Molecular Formula |
C18H27N7O2 |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
7-[2-(3,4-dihydro-2H-pyrrol-5-ylamino)ethyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione |
InChI |
InChI=1S/C18H27N7O2/c1-22-15-14(16(26)23(2)18(22)27)25(12-9-20-13-7-6-8-19-13)17(21-15)24-10-4-3-5-11-24/h3-12H2,1-2H3,(H,19,20) |
InChI Key |
APJSOSHLFGPLGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CCNC4=NCCC4 |
Origin of Product |
United States |
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